molecular formula C7H12OS B13612435 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol

Cat. No.: B13612435
M. Wt: 144.24 g/mol
InChI Key: MBQQIWUYJIOLFE-UHFFFAOYSA-N
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Description

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol is an organic compound with the molecular formula C₇H₁₂OS It is characterized by a cyclopropane ring attached to a tetrahydrothiophene moiety, which is further connected to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol typically involves the cyclopropanation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with diazomethane in the presence of a catalyst such as rhodium acetate. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

    Oxidation: Formation of cyclopropanone derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or aminated cyclopropane derivatives.

Scientific Research Applications

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity. Pathways involved may include enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Tetrahydrothiophen-2-yl)cyclopropan-1-ol
  • 1-(Tetrahydrothiophen-4-yl)cyclopropan-1-ol
  • 1-(Tetrahydrothiophen-3-yl)cyclopropan-2-ol

Uniqueness

1-(Tetrahydrothiophen-3-yl)cyclopropan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C7H12OS

Molecular Weight

144.24 g/mol

IUPAC Name

1-(thiolan-3-yl)cyclopropan-1-ol

InChI

InChI=1S/C7H12OS/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2

InChI Key

MBQQIWUYJIOLFE-UHFFFAOYSA-N

Canonical SMILES

C1CSCC1C2(CC2)O

Origin of Product

United States

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